
N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide, commonly known as MNPG, is a novel compound that has attracted the attention of researchers due to its potential application in scientific research. MNPG is a glycinamide derivative that has been synthesized through a series of chemical reactions.
作用机制
The mechanism of action of MNPG is not fully understood. However, it is believed that MNPG induces cell death in cancer cells by disrupting the mitochondrial membrane potential and activating caspase-dependent apoptosis. MNPG has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in cancer cell invasion and metastasis.
Biochemical and Physiological Effects
MNPG has been shown to induce cell death in cancer cells without affecting normal cells. MNPG has also been shown to inhibit the growth and proliferation of cancer cells, as well as induce cell cycle arrest. MNPG has minimal toxicity and does not affect the liver or kidney function in animal models.
实验室实验的优点和局限性
MNPG has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. MNPG has also been shown to have minimal toxicity, making it a safe compound to work with. However, MNPG has limitations in terms of its solubility and stability, which can affect its efficacy in experiments.
未来方向
There are several future directions for MNPG research. One potential direction is to investigate the efficacy of MNPG in combination with other chemotherapy drugs for cancer treatment. Another direction is to explore the use of MNPG in other disease models, such as neurological disorders. Further studies are also needed to fully understand the mechanism of action of MNPG and its potential toxicity in humans.
Conclusion
In conclusion, MNPG is a novel compound with potential applications in scientific research, particularly in the field of cancer research. MNPG has been shown to exhibit anticancer activity, enhance the efficacy of chemotherapy drugs, and have minimal toxicity. MNPG has several advantages for lab experiments, but also has limitations in terms of its solubility and stability. Further research is needed to fully understand the potential of MNPG in scientific research.
合成方法
The synthesis of MNPG involves several chemical reactions. The starting material for the synthesis is 3-nitrobenzoyl chloride, which is reacted with methylsulfonyl chloride to produce 3-nitrobenzoyl methyl sulfone. This intermediate is then reacted with glycine to produce N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide. The final product is purified through recrystallization and characterized using various spectroscopic techniques.
科学研究应用
MNPG has potential applications in scientific research, particularly in the field of cancer research. MNPG has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. MNPG has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
属性
IUPAC Name |
2-(N-methylsulfonyl-3-nitroanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O5S/c1-18(16,17)11(6-9(10)13)7-3-2-4-8(5-7)12(14)15/h2-5H,6H2,1H3,(H2,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAGEEDXFUZLBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N)C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

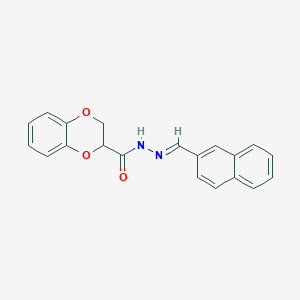
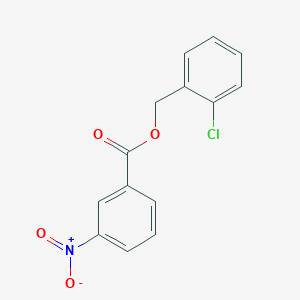
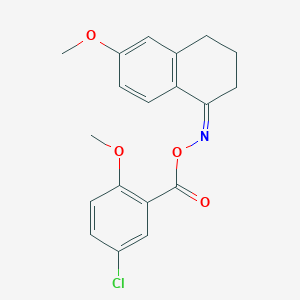
![5-imino-6-(3-pyridinylmethylene)-2-(2-thienyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5830050.png)

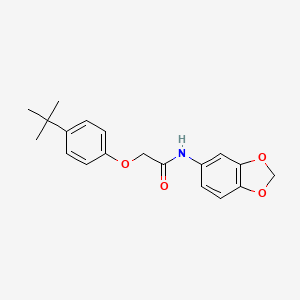
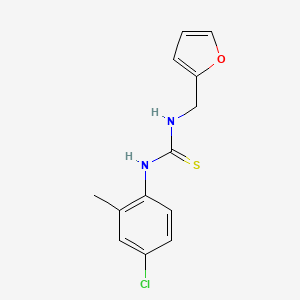
![methyl 3-{2-[1-(2,4-difluorophenyl)ethylidene]hydrazino}-4-methyl-2-thiophenecarboxylate](/img/structure/B5830080.png)
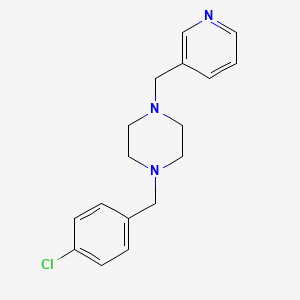
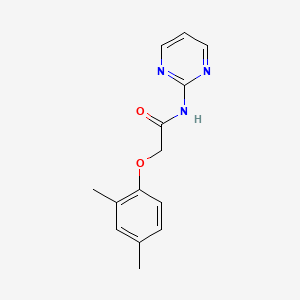
![N-{4-[(2-propylpentanoyl)amino]phenyl}-2-furamide](/img/structure/B5830101.png)
![2-[(2-chloro-6-fluorophenyl)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B5830122.png)
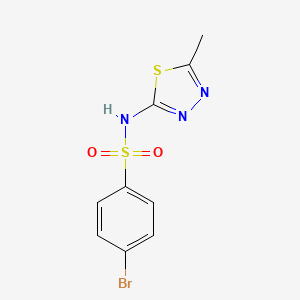
![[(3-methyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetic acid](/img/structure/B5830129.png)